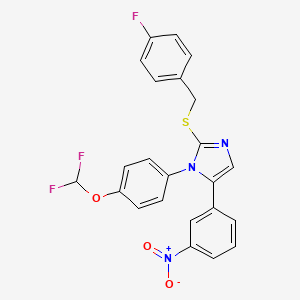

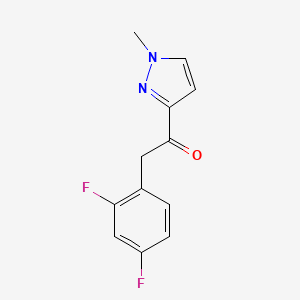

![molecular formula C18H14N4O B2559092 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile CAS No. 2380188-88-3](/img/structure/B2559092.png)

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which plays a critical role in gene expression and epigenetic regulation. BIX-01294 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and viral infections.

Applications De Recherche Scientifique

Green Synthesis and Biological Applications

Benzimidazole derivatives, including structures similar to 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile, are synthesized using green chemistry approaches due to their significant biological functions. These compounds are utilized in clinical medicine as anti-ulcer, anti-tumor, and anti-viral agents. Their potential as DNA minor groove binding agents shows significant anti-tumor activity. Additionally, they serve as ligands for transition metals in model biological systems and have potential applications in treating diseases such as ischemia-reperfusion injury, hypertension, and obesity (Kathirvelan et al., 2013).

Mutagenicity Studies

Research on benzimidazole and its derivatives, including studies on mutations in Salmonella typhimurium, indicates the importance of understanding their mutagenic mode of action. Such studies are crucial for assessing the potential genetic impacts of benzimidazole-based fungicides on humans (Seiler, 1972).

Novel Benzimidazole Derivatives

The synthesis of novel benzimidazole derivatives, such as benzimidazolyl-substituted acrylonitriles and amidino-substituted benzimidazo[1,2-a]quinolines, explores their spectroscopic properties and potential biological activities. These compounds offer a broad spectrum of possible applications in pharmaceutical and biomedical research (Hranjec & Karminski-Zamola, 2007).

Catalytic Applications

The catalytic efficiency of palladium(II) in cyclizing aziridines and sulfur diimides to produce imidazolidinethiones showcases the potential of benzimidazole derivatives in facilitating novel reactions. This approach opens avenues for developing new synthetic methodologies in organic chemistry (Baeg & Alper, 1994).

Crystal Structure and Synthesis

Investigations into the crystal structure and synthesis of benzimidazole substituted acrylonitriles and benzimidazo[1,2-a]quinolines provide insights into their molecular configurations and potential as biologically active compounds. Understanding their crystal structures aids in designing drugs with specific interactions and activities (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Propriétés

IUPAC Name |

3-[3-(benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c19-9-13-4-3-5-14(8-13)18(23)21-10-15(11-21)22-12-20-16-6-1-2-7-17(16)22/h1-8,12,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIWNFFYNIFUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)

![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)